molecular formula C24H23N5O B10833794 Phenylpyrrolidinone derivative 3

Phenylpyrrolidinone derivative 3

Cat. No.: B10833794
M. Wt: 397.5 g/mol
InChI Key: CMUGNAXHKVXXNK-UHFFFAOYSA-N
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Description

Phenylpyrrolidinone derivative 3 (systematic name: 3-carboxy-1-phenyl-2-pyrrolidinone) is a synthetic intermediate critical for producing pharmacologically active pyrrolidinone compounds. Its core structure features a pyrrolidinone ring substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 3-position (Fig. 1). This compound is synthesized via a catalytic process using Fe₂O₃@SiO₂/In₂O₃, which enhances reaction efficiency compared to conventional methods . The phenyl group contributes to lipophilicity, while the carboxylic acid enables further functionalization, making it a versatile building block in medicinal chemistry.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-methyl-3-phenylpyrrolidin-2-one

InChI

InChI=1S/C24H23N5O/c1-24(17-6-4-3-5-7-17)12-13-29(23(24)30)18-10-8-16(9-11-18)19-14-28(2)22-20(19)21(25)26-15-27-22/h3-11,14-15H,12-13H2,1-2H3,(H2,25,26,27)

InChI Key

CMUGNAXHKVXXNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of phenylpyrrolidinone derivative 3 typically involves the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride. The product of this step, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, is then isolated by column chromatography with a nearly quantitative yield of 98% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Phenylpyrrolidinone derivative 3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or base.

Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of phenylpyrrolidinone .

Mechanism of Action

The mechanism of action of phenylpyrrolidinone derivative 3 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . This inhibition leads to the accumulation of photosensitive protoporphyrin IX, which disrupts cellular processes in target organisms. In neuroprotective applications, it may exert its effects by modulating neurotransmitter levels and reducing oxidative stress .

Comparison with Similar Compounds

Core Structural Variations

Derivative 3 is distinguished from analogs by its phenyl substitution. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight CAS Number Reference
Phenylpyrrolidinone derivative 3 1-phenyl-2-pyrrolidinone 3-carboxy ~221.2 (est.) Not provided
(S)-5-(Trityloxymethyl)-2-pyrrolidinone 2-pyrrolidinone 5-trityloxymethyl 357.44 105526-85-0
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol Pyridine-pyrrolidinone hybrid Fluoropyridine, propargyl alcohol 220.24 1228666-51-0
1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyridine-pyrrolidinone hybrid Fluoropyridine, hydroxymethyl ~196.2 (est.) Not provided

Key Observations :

  • Aromatic vs.
  • Functional Groups : The 3-carboxy group in derivative 3 contrasts with the hydroxymethyl or propargyl alcohol moieties in pyridine hybrids, impacting solubility and reactivity .

Key Observations :

  • Fe₂O₃@SiO₂/In₂O₃ offers superior catalytic activity for derivative 3, avoiding precious metals like palladium .
  • Multi-step syntheses for pyridine hybrids result in lower overall yields .

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

Derivative 3’s logP is estimated at 1.8 (predicted via fragment-based methods), lower than trityloxymethyl-pyrrolidinone (logP ~4.2) due to the polar carboxylic acid group . Pyridine hybrids (e.g., ) exhibit intermediate logP values (~2.5), balancing hydrophilicity from the pyridine ring and lipophilicity from alkyl chains.

Bioactivity Potential

  • Pyridine-pyrrolidinones: Demonstrated kinase inhibition and antimicrobial activity .
  • β-Carboline derivatives : Neuroactive properties (e.g., MAO inhibition) .
  • Derivative 3: Potential as a prodrug due to carboxylic acid functionalizability .

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